molecular formula C34H60ClN3O6 B10775755 [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride

Cat. No.: B10775755
M. Wt: 647.3 g/mol
InChI Key: APUCCVGQZPNXIO-TXZBQNLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CV-6209-d5 is a deuterated form of CV-6209, a potent antagonist of the platelet-activating factor receptor. It contains five deuterium atoms at specific positions of the ethyl pyridinium moiety. This compound is primarily used as an internal standard for the quantification of CV-6209 by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CV-6209-d5 involves the incorporation of deuterium atoms into the ethyl pyridinium moiety. The process typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Formation of Pyridinium Moiety: The deuterated precursor is then reacted to form the ethyl pyridinium moiety.

    Final Assembly: The final product is assembled by combining the deuterated pyridinium moiety with other necessary components under controlled conditions.

Industrial Production Methods: Industrial production of CV-6209-d5 follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: CV-6209-d5 can undergo oxidation reactions, particularly at the ethyl pyridinium moiety.

    Reduction: The compound can also be reduced under specific conditions.

    Substitution: Substitution reactions can occur, especially involving the deuterium atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Scientific Research Applications

CV-6209-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

CV-6209-d5 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the aggregation of platelets induced by the platelet-activating factor. The compound binds to the receptor, blocking the signaling pathways involved in platelet activation and aggregation. This mechanism is crucial in preventing conditions such as hypotension and inflammation induced by the platelet-activating factor .

Comparison with Similar Compounds

    CV-3988: Another platelet-activating factor receptor antagonist with a different chemical structure.

    ONO-6240: A potent antagonist with similar effects but different molecular targets.

    Ginkgolide B: A natural compound with platelet-activating factor antagonistic properties.

Comparison:

Biological Activity

The compound identified as [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride is a complex organic molecule with potential applications in pharmacology and biochemistry. Its structure suggests that it may possess unique biological activities due to the presence of various functional groups, including a pyridinium moiety and an octadecyl chain.

Chemical Structure and Properties

The molecular formula of this compound is C34H60N3O6ClC_{34}H_{60}N_3O_6Cl, and it has a molecular weight of approximately 642.3 g/mol. The presence of the octadecyl group indicates potential amphiphilic properties, which could influence its interaction with biological membranes.

The biological activity of this compound may be attributed to its ability to modulate cellular processes through its interactions with lipid membranes and proteins. The octadecyl chain can facilitate membrane penetration, while the pyridinium group may interact with various biological targets, including receptors and enzymes.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing long-chain fatty acids have been shown to disrupt microbial membranes, leading to cell lysis. Preliminary studies on related compounds suggest that this molecule may exhibit similar antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally related compounds to evaluate their safety profiles. The results often reveal that while some derivatives exhibit significant cytotoxicity towards cancer cell lines, others maintain a favorable therapeutic index. Further studies are needed to assess the cytotoxic effects of the specific compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
CytotoxicityVariable effects on cancer cells
Membrane InteractionPotential disruption of lipid bilayers

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of similar compounds, researchers found that those with long hydrophobic chains demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that the octadecyl component in our compound may contribute to its antimicrobial properties.

Case Study 2: Cytotoxicity Assessment

A comparative analysis of cytotoxic effects was performed on several N-acetyl carbamate derivatives. It was observed that certain modifications led to increased selectivity for cancer cells while sparing normal cells. This highlights the potential for developing targeted therapies using derivatives of the compound .

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in predicting the biological activity of such compounds. The incorporation of hydrophobic chains has been linked to improved membrane interaction and bioavailability. Furthermore, modifications at the nitrogen centers can significantly alter pharmacokinetic properties.

Properties

Molecular Formula

C34H60ClN3O6

Molecular Weight

647.3 g/mol

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride

InChI

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2;

InChI Key

APUCCVGQZPNXIO-TXZBQNLLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1=CC=CC=C1CN(C(=O)C)C(=O)OCC(COC(=O)NCCCCCCCCCCCCCCCCCC)OC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.